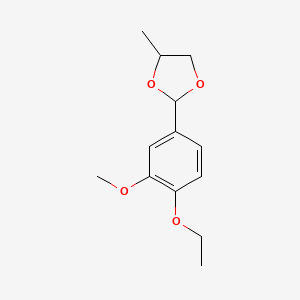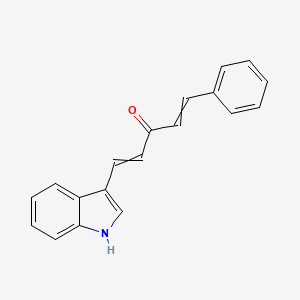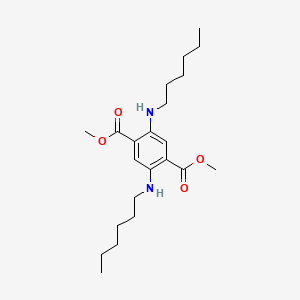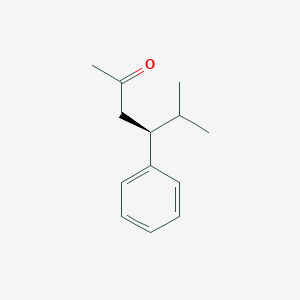
Ethyl pyridin-3-yl ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl pyridin-3-yl ethanedioate is an organic compound that belongs to the class of esters It is derived from pyridine, a basic heterocyclic organic compound with the chemical formula (C_5H_5N) The compound is characterized by the presence of an ester functional group, which is formed by the reaction of an acid and an alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl pyridin-3-yl ethanedioate typically involves the esterification of pyridine-3-carboxylic acid with ethanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst, where the reaction is carried out under reflux conditions. The reaction mixture is then neutralized, and the product is extracted and purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl pyridin-3-yl ethanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-3,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming ethyl pyridin-3-yl ethanol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-3,5-dicarboxylic acid.
Reduction: Ethyl pyridin-3-yl ethanol.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Ethyl pyridin-3-yl ethanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl pyridin-3-yl ethanedioate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Ethyl pyridin-3-yl ethanedioate can be compared with other similar compounds, such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Ethyl pyridin-2-yl ethanedioate: The position of the pyridine ring substitution affects its reactivity and applications.
Ethyl pyridin-4-yl ethanedioate: Another positional isomer with distinct properties and uses.
Propriétés
Numéro CAS |
255894-67-8 |
|---|---|
Formule moléculaire |
C9H9NO4 |
Poids moléculaire |
195.17 g/mol |
Nom IUPAC |
1-O-ethyl 2-O-pyridin-3-yl oxalate |
InChI |
InChI=1S/C9H9NO4/c1-2-13-8(11)9(12)14-7-4-3-5-10-6-7/h3-6H,2H2,1H3 |
Clé InChI |
RFECQVWLUIKOAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)OC1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B14256780.png)








![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)




